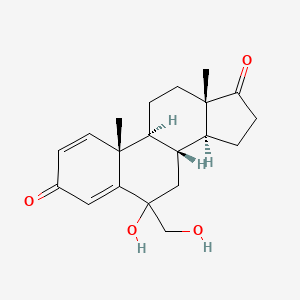
Fenchlorphos-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenchlorphos-D6 is a stable isotope-labeled analogue of Fenchlorphos, an organophosphorus pesticide. The molecular formula of this compound is C8H2D6Cl3O3PS, and it has a molecular weight of 327.58. This compound is primarily used in analytical chemistry for the study of metabolic pathways and environmental pollutant detection .
Mécanisme D'action
Target of Action
Fenchlorphos-D6, also known as Phosphorothioic Acid O,O-Di (methyl-D3) O- (2,4,5-Trichlorophenyl) Ester , is a biochemical used for proteomics research .
Mode of Action
It’s known that many organophosphates, like this compound, act as cholinesterase inhibitors . They bind to the active site of the enzyme cholinesterase, preventing it from breaking down acetylcholine in the synaptic cleft, leading to an accumulation of acetylcholine. This results in continuous stimulation of the muscles, glands, and central nervous system .
Biochemical Pathways
Organophosphates generally affect the cholinergic pathway by inhibiting the enzyme cholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
As a biochemical used in proteomics research, it’s crucial to understand these properties to determine its bioavailability and potential effects on biological systems .
Result of Action
As an organophosphate, it’s known to cause overstimulation of the nervous system by inhibiting cholinesterase and leading to an accumulation of acetylcholine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fenchlorphos-D6 involves the incorporation of deuterium atoms into the molecular structure of Fenchlorphos. This is typically achieved through a series of deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out under controlled conditions to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Fenchlorphos-D6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphorothioate group to a phosphate group.
Reduction: Reduction reactions can lead to the cleavage of the phosphorus-sulfur bond.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphate derivatives, while substitution reactions can produce various organophosphorus compounds .
Applications De Recherche Scientifique
Fenchlorphos-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of organophosphorus compounds.
Biology: The compound is employed in metabolic studies to trace the pathways of organophosphorus pesticides in biological systems.
Medicine: this compound is used in toxicological studies to understand the effects of organophosphorus pesticides on human health.
Comparaison Avec Des Composés Similaires
Fenchlorphos: The non-labeled analogue with similar chemical properties but without deuterium atoms.
Chlorpyrifos: Another organophosphorus pesticide with a similar mechanism of action but different chemical structure.
Diazinon: An organophosphorus compound used as an insecticide with comparable neurotoxic effects.
Uniqueness: Fenchlorphos-D6 is unique due to its stable isotope labeling, which allows for precise analytical studies. The deuterium atoms provide a distinct mass difference, making it easier to trace and quantify in complex matrices. This feature is particularly valuable in environmental and metabolic research.
Propriétés
Numéro CAS |
33576-72-6 |
|---|---|
Formule moléculaire |
C8H8Cl3O3PS |
Poids moléculaire |
327.569 |
Nom IUPAC |
sulfanylidene-(2,4,5-trichlorophenoxy)-bis(trideuteriomethoxy)-$l^{5} |
InChI |
InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3/i1D3,2D3 |
Clé InChI |
JHJOOSLFWRRSGU-WFGJKAKNSA-N |
SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Synonymes |
Phosphorothioic Acid O,O-Di(methyl-D3) O-(2,4,5-Trichlorophenyl) Ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


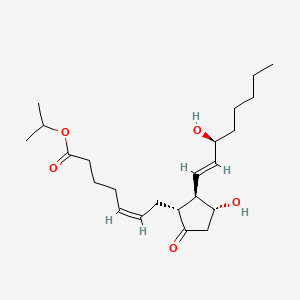
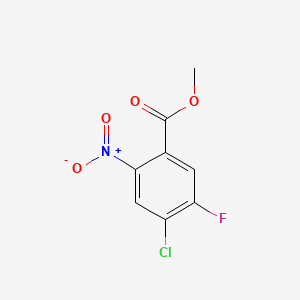
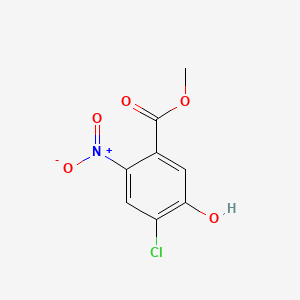
![2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid](/img/structure/B586455.png)
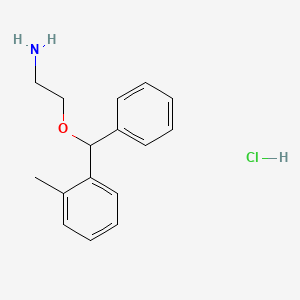
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)


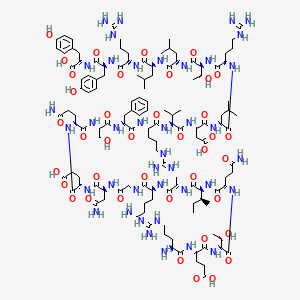
![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
